molecular formula C14H23NO4 B2995261 3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2294445-61-5

3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

Cat. No. B2995261
M. Wt: 269.341
InChI Key: PWUIFKJCAJJQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications

Stereodivergent Syntheses and Beta-Dipeptides

Researchers have explored the efficient synthesis of beta-amino acid derivatives starting from cyclobutane carboxylic acids, leading to the first reported beta-amino acid oligomers containing two directly linked cyclobutane residues. This work underscores the potential of cyclobutane-based compounds in peptide chemistry and drug design (Izquierdo et al., 2002).

Antiaromaticity and Acidities in Cyclobutene Derivatives

A study examined the kinetic and thermodynamic acidities of cyclobutene derivatives, revealing how antiaromaticity influences these properties. This research provides valuable insights into the stability and reactivity of cyclobutene and related compounds, which is critical for their application in synthesis and material science (Bernasconi et al., 2004).

Photochemistry and Cyclobutane Dimerization

The photodimerization of certain compounds to produce cyclobutane derivatives highlights the role of light in chemical transformations. This area of research has implications for the development of photochemical synthesis methods, potentially offering more efficient and environmentally friendly approaches to chemical production (Green et al., 1971).

Scale-up Synthesis and Continuous Photo Flow Chemistry

The scale-up synthesis of a cyclobutane carboxylic acid derivative using continuous photo flow chemistry demonstrates the potential for industrial application of these compounds. This approach to synthesis could lead to more efficient production processes for pharmaceuticals and other cyclobutane-containing compounds (Yamashita et al., 2019).

Synthesis of Cyclobutyl- and Cyclobutenyl Adenine Derivatives

The preparation of cyclobutyladenines bearing methylene and hydroxymethyl groups through the modification of carbocyclic oxetanocin A highlights the synthetic versatility of cyclobutane derivatives. These compounds have potential applications in antiviral therapies, showcasing the relevance of cyclobutane chemistry in medicinal research (Maruyama et al., 1992).

properties

IUPAC Name

3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-10(8-14)9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUIFKJCAJJQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C2CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

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